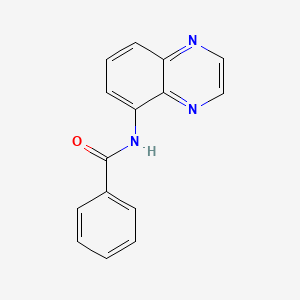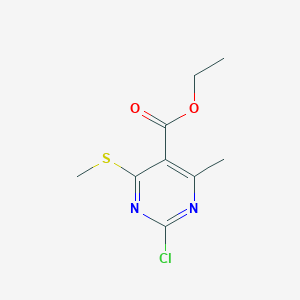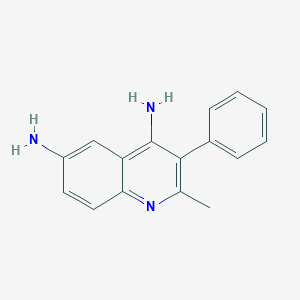
6-(octahydroisoquinolin-2(1H)-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(オクタヒドロイソキノリン-2(1H)-イル)ニコチノニトリル: は、オクタヒドロイソキノリン部分とニコチノニトリル基を組み合わせたユニークな構造を持つ有機化合物です。
合成方法
合成経路と反応条件
6-(オクタヒドロイソキノリン-2(1H)-イル)ニコチノニトリルの合成は、一般的に以下の手順で行われます。
出発物質: 合成は、オクタヒドロイソキノリンやニコチノニトリルなどの市販の出発物質から始まります。
反応条件: 反応は通常、制御された条件下で行われ、多くの場合、ナトリウムヒドリドや炭酸カリウムなどの塩基を使用して求核置換反応を促進します。
精製: 生成物は、再結晶化やカラムクロマトグラフィーなどの標準的な手法を用いて精製し、目的の化合物を高純度で得ます。
工業生産方法
工業的な環境では、6-(オクタヒドロイソキノリン-2(1H)-イル)ニコチノニトリルの生産には、以下が含まれる場合があります。
大型反応器: 反応は、出発物質の量が増加するため、大型反応器で行われます。
自動化システム: 自動化システムは、温度、圧力、反応時間などの反応パラメータを制御するために使用され、一貫性と効率性を確保します。
品質管理: 最終製品が要求される仕様を満たしていることを確認するために、厳格な品質管理措置が実施されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(octahydroisoquinolin-2(1H)-yl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as octahydroisoquinoline and nicotinonitrile.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors to handle the increased volume of starting materials.
Automated Systems: Automated systems are used to control reaction parameters such as temperature, pressure, and reaction time to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
反応の種類
6-(オクタヒドロイソキノリン-2(1H)-イル)ニコチノニトリルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化して、対応する酸化生成物を形成することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、還元された誘導体を得ることができます。
置換: 求核置換反応が発生し、適切な条件下でニコチノニトリル基を他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド(DMF)中のナトリウムヒドリド。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が生成される場合がありますが、還元によってアミンまたはアルコールが生成される場合があります。
科学研究への応用
6-(オクタヒドロイソキノリン-2(1H)-イル)ニコチノニトリルは、いくつかの科学研究で応用されています。
医薬品化学: この化合物は、特に神経疾患のための新しい薬物の開発におけるファーマコフォアとしての可能性について調査されています。
材料科学: ユニークな電子特性と光学特性を持つ新しい材料の合成に使用されます。
生物学的調査: この化合物は、生物学的巨大分子との相互作用について研究されており、潜在的な治療効果に関する洞察を提供しています。
産業応用: さまざまな工業用化学物質や材料の合成における中間体として使用されます。
科学的研究の応用
6-(Octahydroisoquinolin-2(1H)-yl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for neurological disorders.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
作用機序
6-(オクタヒドロイソキノリン-2(1H)-イル)ニコチノニトリルの作用機序は、特定の分子標的および経路との相互作用を含みます。
分子標的: この化合物は、酵素、受容体、またはイオンチャネルと相互作用し、それらの活性を調節する可能性があります。
関与する経路: 特定の用途に応じて、神経伝達、炎症、または細胞増殖に関連するシグナル伝達経路に影響を与える可能性があります。
類似化合物の比較
類似化合物
6-(オクタヒドロイソキノリン-2(1H)-イル)ピリジン: ニコチノニトリル基の代わりにピリジン環を持つ類似の構造。
6-(オクタヒドロイソキノリン-2(1H)-イル)ベンゾニトリル: ニコチノニトリル基の代わりにベンゾニトリル基を持つ類似の構造。
独自性
6-(オクタヒドロイソキノリン-2(1H)-イル)ニコチノニトリルは、オクタヒドロイソキノリンとニコチノニトリルの部分の組み合わせが、独特の化学的および生物学的特性を与えているため、ユニークです。この独自性により、さまざまな研究および産業用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
6-(Octahydroisoquinolin-2(1H)-yl)pyridine: Similar structure but with a pyridine ring instead of a nicotinonitrile group.
6-(Octahydroisoquinolin-2(1H)-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a nicotinonitrile group.
Uniqueness
6-(Octahydroisoquinolin-2(1H)-yl)nicotinonitrile is unique due to its combination of the octahydroisoquinoline and nicotinonitrile moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
827322-93-0 |
|---|---|
分子式 |
C15H19N3 |
分子量 |
241.33 g/mol |
IUPAC名 |
6-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19N3/c16-9-12-5-6-15(17-10-12)18-8-7-13-3-1-2-4-14(13)11-18/h5-6,10,13-14H,1-4,7-8,11H2 |
InChIキー |
SCQNZYCROKWAKH-UHFFFAOYSA-N |
正規SMILES |
C1CCC2CN(CCC2C1)C3=NC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11866679.png)
![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)


![2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid](/img/structure/B11866709.png)



![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B11866724.png)
![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)



